Home > Products > Building Blocks P3996 > 1-(4-Nitrophenyl)piperidine-3-carboxylic acid
1-(4-Nitrophenyl)piperidine-3-carboxylic acid - 926224-41-1

1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Catalog Number: EVT-2514439
CAS Number: 926224-41-1
Molecular Formula: C12H14N2O4
Molecular Weight: 250.254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide

Compound Description: This compound serves as a crucial starting material in synthesizing Zidebactam, a novel β-lactam enhancer drug. []

(S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114]

Compound Description: (S)-SNAP-5114 is recognized as a potent inhibitor of the murine γ-aminobutyric acid transporter type 4 (mGAT4). Research focuses on developing analogs with improved chemical stability while maintaining or exceeding its inhibitory potency. []

[2-{(4-Chlorophenyl)(4-[125I]iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic acid, [125I]CIPCA

Compound Description: [125I]CIPCA is a radioiodinated compound investigated as a potential radiotracer for studying the GABA uptake system. Preliminary biodistribution studies in CD-1 mice indicate moderate brain extraction and good in vivo radiostability. []

Pyridine-3-carboxylic Acid

Compound Description: This compound, also known as nicotinic acid, is a vitamin B3 form. Research explored its potential in modulating motor function in a haloperidol-induced Parkinson's disease mouse model. []

Classification

This compound belongs to the class of piperidine derivatives, which are characterized by their nitrogen-containing six-membered ring structure. Piperidine derivatives often exhibit significant pharmacological properties, making them valuable in drug development and synthesis .

Synthesis Analysis

The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves a nucleophilic substitution reaction. The process generally follows these steps:

  1. Starting Materials: The synthesis begins with p-nitrochlorobenzene and piperidine.
  2. Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. This facilitates the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the nitrochlorobenzene.
  3. Purification: After completion of the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain high purity yields .

Industrial Production

For industrial applications, larger-scale synthesis may employ continuous flow reactors, optimizing reaction conditions to enhance yield and purity further. Advanced purification techniques are also utilized to ensure product quality .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid can be analyzed using various techniques:

  • InChI Key: UCQCRJZDSWSGEA-UHFFFAOYSA-N
  • Structural Features:
    • The piperidine ring contributes to the compound's basicity and potential interactions with biological targets.
    • The nitrophenyl group enhances the compound's electrophilicity, allowing for further chemical modifications.
    • The carboxylic acid group provides acidic properties that may influence solubility and reactivity in biological systems.

The presence of these functional groups allows for various chemical reactions, making this compound versatile in synthetic chemistry .

Chemical Reactions Analysis

1-(4-Nitrophenyl)piperidine-3-carboxylic acid can participate in several chemical reactions:

  • Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Under hydrogenation conditions, the nitro group can be reduced to an amino group, yielding different derivatives.
  • Substitution Reactions: The piperidine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides under basic conditions.

These reactions facilitate the development of new compounds with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action for 1-(4-Nitrophenyl)piperidine-3-carboxylic acid likely involves its interaction with specific molecular targets within biological systems:

  • Molecular Targets: This compound may bind to enzymes or receptors, influencing their activity and function.
  • Biological Pathways: The interactions can lead to modulation of signaling pathways, potentially resulting in therapeutic effects or changes in cellular behavior.

Research indicates that piperidine derivatives often exhibit enzyme inhibition or activation properties, which could be relevant for drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid include:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic piperidine ring.
  • Melting Point: Specific melting points may vary based on purity but are generally around room temperature for similar compounds.

These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in various fields .

Applications

1-(4-Nitrophenyl)piperidine-3-carboxylic acid has several applications across different scientific domains:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known drugs.
  • Biological Research: The compound is utilized in proteomics studies to investigate protein interactions and functions, contributing to our understanding of cellular mechanisms.
  • Industrial Applications: It is involved in producing specialty chemicals and materials, leveraging its unique chemical properties for various industrial processes.
Introduction to GABAergic Neurotransmission and Pharmacological Targets

Gamma-aminobutyric acid (Gamma-Aminobutyric Acid) serves as the principal inhibitory neurotransmitter within the central nervous system, critically regulating neuronal excitability through activation of ligand-gated ion channels (Gamma-Aminobutyric Acid type A receptors) and G-protein coupled receptors (Gamma-Aminobutyric Acid type B receptors). The spatial and temporal dynamics of Gamma-Aminobutyric Acid neurotransmission are predominantly governed by presynaptic reuptake mechanisms mediated by sodium-dependent transporters (Gamma-Aminobutyric Acid Transporters 1-4), which terminate synaptic signaling and recycle Gamma-Aminobutyric Acid into neurons and glial cells. This reuptake represents a crucial pharmacological target because inhibition potentiates endogenous Gamma-Aminobutyric Acidergic tone, offering therapeutic avenues for conditions characterized by neural hyperexcitability. The metabolic pathway—termed the Gamma-Aminobutyric Acid shunt—integrates with the tricarboxylic acid cycle, wherein glutamate undergoes decarboxylation via glutamic acid decarboxylase (requiring pyridoxal phosphate as a cofactor) to yield Gamma-Aminobutyric Acid, which is subsequently catabolized by Gamma-Aminobutyric Acid transaminase into succinic semialdehyde [1] [9]. Receptor heterogeneity further complicates this landscape; Gamma-Aminobutyric Acid type A receptors assemble as pentameric structures from 19 possible subunits (α1-6, β1-3, γ1-3, ρ1-3, δ, ε, π, θ), generating diverse isoforms with distinct biophysical properties, anatomical distributions, and pharmacological sensitivities. Synaptic receptors (e.g., α1-3βγ2 combinations) mediate rapid phasic inhibition, whereas extrasynaptic receptors (e.g., α4βδ or α5βγ2 isoforms) generate persistent tonic inhibition critical for controlling neuronal gain and network oscillations [1] [9] [10]. Table 1 summarizes core Gamma-Aminobutyric Acid receptor characteristics.

Table 1: Major Gamma-Aminobutyric Acid Receptor Classes and Functional Properties

Receptor TypeStructureIon ConductancePrimary LocalizationPhysiological RoleKey Pharmacological Modulators
Gamma-Aminobutyric Acid type APentameric ligand-gated chloride channel (e.g., 2α, 2β, 1γ)Cl⁻Synaptic (phasic inhibition) & Extrasynaptic (tonic inhibition)Fast neuronal inhibition; Network synchronyBenzodiazepines, Barbiturates, Neurosteroids, Propofol
Gamma-Aminobutyric Acid type BG-protein coupled receptor heterodimer (B1/B2 subunits)K⁺ (↑), Ca²⁺ (↓) via Gᵢ/Gₒ proteinsPre- & postsynapticSlow inhibition; Modulator of neurotransmitter releaseBaclofen, Gamma-Hydroxybutyrate
Gamma-Aminobutyric Acid TransportersSodium/chloride-dependent transmembrane proteinsN/A (Secondary active transport)Presynaptic neurons & gliaSynaptic Gamma-Aminobutyric Acid clearance & recyclingTiagabine, Nipecotic acid derivatives

Role of Gamma-Aminobutyric Acid Uptake Inhibition in Neurological Disorders

Dysregulation of Gamma-Aminobutyric Acid transporter function contributes significantly to the pathophysiology of multiple neurological and psychiatric disorders, validated by clinical observations, neurochemical analyses, and advanced neuroimaging techniques. Magnetic resonance spectroscopy studies consistently demonstrate reduced Gamma-Aminobutyric Acid concentrations within critical brain regions of patients with epilepsy, major depressive disorder, panic disorder, and chronic alcoholism. For instance, patients with juvenile myoclonic epilepsy exhibit decreased occipital cortex Gamma-Aminobutyric Acid levels, correlating with seizure frequency and potentially reflecting impaired transporter regulation or interneuron dysfunction [6]. Similarly, magnetic resonance spectroscopy reveals diminished dorsomedial prefrontal and anterior cingulate cortical Gamma-Aminobutyric Acid in unmedicated major depressive disorder patients, implicating deficient tonic inhibition in emotional processing circuits [6]. Hepatic encephalopathy exemplifies a disorder where hyperammonemia disrupts astrocytic Gamma-Aminobutyric Acid metabolism, elevating neuroinhibitory mediators while paradoxically reducing measurable brain Gamma-Aminobutyric Acid due to impaired neuronal-glial cycling [6] [9].

Pharmacological Gamma-Aminobutyric Acid transporter inhibition represents a rational therapeutic strategy for these conditions. Tiagabine ((R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid)), a clinically approved Gamma-Aminobutyric Acid Transporter 1-selective inhibitor derived from nipecotic acid, exemplifies this principle. By blocking neuronal Gamma-Aminobutyric Acid reuptake, tiagabine prolongs synaptic Gamma-Aminobutyric Acid dwell time, enhancing Gamma-Aminobutyric Acid type A receptor-mediated inhibition. This mechanism underpins its efficacy as an adjunctive treatment for partial seizures, demonstrating proof-of-concept for transporter inhibition [8]. Beyond epilepsy, preclinical evidence suggests transporter inhibitors may alleviate neuropathic pain by augmenting Gamma-Aminobutyric Acidergic inhibition in spinal dorsal horn circuits and ameliorate anxiety-related behaviors through modulation of limbic Gamma-Aminobutyric Acidergic tone [3] [8]. Consequently, targeted inhibition of Gamma-Aminobutyric Acid Transporters remains a compelling strategy for rectifying deficient inhibitory neurotransmission across diverse neurological disease states.

Structural Analogues of Nipecotic Acid in Central Nervous System Drug Development

Nipecotic acid (Piperidine-3-carboxylic acid) serves as a foundational pharmacophore in developing potent Gamma-Aminobutyric Acid Transporter inhibitors, yet its inherent physicochemical properties severely limit central nervous system bioavailability. As a highly polar, zwitterionic molecule at physiological pH, nipecotic acid exhibits negligible blood-brain barrier penetration, restricting its therapeutic utility despite potent in vitro transporter inhibition (Gamma-Aminobutyric Acid Transporter 1 IC₅₀ ≈ 25 μM) [8]. Strategic molecular modifications address this limitation by incorporating lipophilic substituents that enhance membrane permeability while preserving affinity for the transporter substrate-binding site. These structural innovations primarily target the piperidine nitrogen or the carboxylic acid functionality, generating prodrugs or hybrid molecules with optimized pharmacokinetic profiles. Table 2 highlights key structural modifications and their impact on drug properties.

Table 2: Structural Modifications of Nipecotic Acid for Enhanced Central Nervous System Delivery

Modification StrategyTarget SiteRationaleExemplar CompoundsKey Pharmacokinetic Improvements
Lipophilic Aryl-Substituted HybridsPiperidine NitrogenMask polarity; Enable transporter interaction1-(4-Nitrophenyl)piperidine-3-carboxylic acid; 3-[5-(Aryl)-[1,3,4]oxadiazole-2-yl]piperidinesIncreased log P (2.8-3.9); Enhanced blood-brain barrier permeation
Ester-Based ProdrugsCarboxylic AcidTransient lipophilicity; Esterase activationNipecotic acid ethyl ester; Pivaloyloxymethyl estersImproved absorption; Hydrolysis to active acid in brain
Bifunctional PharmacophoresPiperidine Nitrogen & Carboxylic Acid RegionMultitarget engagement; Synergistic activityAryloxazole/oxadiazole nipecotamides; Dual Histamine H₃/Gamma-Aminobutyric Acid Transporter ligandsBalanced transporter affinity (Gamma-Aminobutyric Acid Transporter 1 IC₅₀ < 1 μM) and blood-brain barrier penetration

The design of 1-(4-nitrophenyl)piperidine-3-carboxylic acid exemplifies this rational approach. Incorporating the 4-nitrophenyl moiety directly onto the nipecotic acid piperidine nitrogen achieves two critical objectives: (1) it substantially increases molecular lipophilicity (predicted log P ≈ 3.55), facilitating passive diffusion across the blood-brain barrier, and (2) the electron-withdrawing nitro group may engage in specific π-stacking or dipole interactions within the Gamma-Aminobutyric Acid Transporter 1 substrate pocket, potentially enhancing binding affinity beyond the parent nipecotic acid scaffold [8]. Computational docking analyses of structurally related 3-(5-aryl-[1,3,4]oxadiazol-2-yl)piperidine derivatives reveal critical binding interactions: the protonated piperidine nitrogen forms a salt bridge with Gamma-Aminobutyric Acid Transporter 1 residue Asp451, the carboxylic acid or bioisostere engages Tyr140 or Asn66, and the aryl/heteroaryl moiety occupies a hydrophobic subpocket lined by residues like Phe294, Ile143, and Tyr57 [8]. This binding mode mirrors the interaction of tiagabine's nipecotic acid core while leveraging the lipophilic aryl appendage for enhanced central nervous system exposure.

Recent synthetic advances further expand the medicinal chemistry toolkit for generating nipecotic acid derivatives. Transition-metal catalyzed hydrogenation enables stereoselective production of cis- or trans-configured 3,4-disubstituted piperidines from corresponding pyridine precursors, critical given Gamma-Aminobutyric Acid Transporter sensitivity to stereochemistry [5]. Palladium-catalyzed Suzuki-Miyaura coupling reactions permit late-stage diversification of aryl/heteroaryl groups attached to the piperidine core, facilitating structure-activity relationship exploration without reconstructing the entire heterocyclic scaffold [5] [8]. These methodologies support the synthesis and biological evaluation of 1-(4-nitrophenyl)piperidine-3-carboxylic acid and related analogues as potent, brain-penetrant Gamma-Aminobutyric Acid Transporter inhibitors with potential applications in epilepsy, neuropathic pain, and anxiety disorders.

Properties

CAS Number

926224-41-1

Product Name

1-(4-Nitrophenyl)piperidine-3-carboxylic acid

IUPAC Name

1-(4-nitrophenyl)piperidine-3-carboxylic acid

Molecular Formula

C12H14N2O4

Molecular Weight

250.254

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)

InChI Key

VEAIWASLIKZFDF-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.